molecular formula C18H14BrClN2O2 B3314141 N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide CAS No. 950266-71-4

N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide

Cat. No. B3314141
CAS RN: 950266-71-4
M. Wt: 405.7 g/mol
InChI Key: UYKMKCUQHKAXHF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide, also known as Brequinar, is a synthetic quinoline derivative that has been extensively studied for its potential use in cancer treatment. Brequinar is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a critical role in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH results in decreased synthesis of DNA and RNA, leading to cell cycle arrest and ultimately, cell death.

Mechanism of Action

N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide exerts its anti-cancer effects by inhibiting DHODH, an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks for DNA and RNA synthesis. Inhibition of DHODH results in decreased synthesis of pyrimidine nucleotides, which in turn leads to decreased DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects. N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as to modulate the activity of immune cells such as T cells and dendritic cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide is its potency and specificity for DHODH inhibition. N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide has been shown to be effective at nanomolar concentrations, making it a useful tool for studying the role of DHODH in cancer and other diseases. However, one limitation of N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide is its relatively short half-life, which may limit its efficacy in vivo.

Future Directions

For research on N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide include further studies on its anti-cancer effects, as well as its potential use in the treatment of other diseases such as autoimmune disorders and inflammatory diseases. Additionally, the development of more potent and selective DHODH inhibitors may lead to the development of more effective treatments for cancer and other diseases.

Scientific Research Applications

N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide is effective against a wide range of cancer cell lines, including breast, lung, colon, and pancreatic cancer. In vivo studies have also demonstrated the efficacy of N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide in animal models of cancer.

properties

IUPAC Name

N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O2/c1-2-24-17-10-16(22-15-8-5-12(20)9-14(15)17)18(23)21-13-6-3-11(19)4-7-13/h3-10H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKMKCUQHKAXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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